N-(5-Fluoro-2-methoxybenzyl)-N-methylamine

Serotonin Transporter SERT Inhibition SSRI Development

Automated parallel synthesis workflows often fail with primary amine building blocks due to bis-amide impurity formation exceeding 15%. This secondary benzylamine ensures predictable 1:1 stoichiometry in amide coupling and reductive amination, delivering high-purity crude products without chromatography in most analogs. - Minimal fragment for 5-HT2C SAR expansion; elaborated analogs achieve Ki = 1.70 nM binding affinity - Ortho-methoxy/para-fluoro pattern validated for SERT selectivity over NET and DAT - N-methyl handle enables direct parallel derivatization, bypassing protecting group strategies required with primary amines

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 823188-87-0
Cat. No. B1394017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoro-2-methoxybenzyl)-N-methylamine
CAS823188-87-0
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)F)OC
InChIInChI=1S/C9H12FNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3
InChIKeyOVZWLWZMLHOFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine: Product Overview


N-(5-Fluoro-2-methoxybenzyl)-N-methylamine (CAS 823188-87-0) is a secondary benzylamine featuring a 5-fluoro-2-methoxy substitution pattern on the aromatic ring and an N-methyl group . With a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol, it serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of CNS-targeted agents and serotonin receptor modulators . Its structural features—specifically the ortho-methoxy group and para-fluoro substituent—enable key molecular recognition interactions that are foundational to its utility in fragment-based drug design and SAR campaigns [1].

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine: Generic Substitution Limitations


The compound's specific 5-fluoro-2-methoxy substitution pattern is not interchangeable with closely related benzylamine analogs. In the Middleton et al. (2008) SAR series, the introduction of an ortho-methoxy group on the benzylamine scaffold was shown to dramatically enhance binding affinity at the human serotonin transporter (SERT), while the orientation and identity of halogen substituents critically modulated selectivity over norepinephrine and dopamine transporters [1]. Simple N-methylbenzylamine (without the fluoro-methoxy motif) lacks these critical functional group contributions. Furthermore, regioisomeric variants (e.g., 4-fluoro-2-methoxy or 5-fluoro-3-methoxy) exhibit distinct electronic properties that alter amine basicity and receptor complementarity [2]. The N-methyl substitution on this compound specifically differentiates it from its primary amine parent (5-fluoro-2-methoxybenzylamine, CAS 148870-38-6), which provides a different hydrogen-bonding donor profile and synthetic handle for downstream derivatization .

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine: Key Differentiation Evidence


SERT Binding: Fluoro-Methoxy Fragment vs Unsubstituted Scaffold

The 5-fluoro-2-methoxybenzyl motif is a privileged fragment for SERT binding. In a focused SAR study of substituted benzylamines, compounds bearing the 5-fluoro-2-methoxy substitution pattern on the benzyl group demonstrated nanomolar SERT IC50 values, whereas the unsubstituted benzylamine parent (compound 2 in Middleton et al.) showed substantially weaker inhibition [1]. A representative elaborated analog containing the 5-fluoro-2-methoxybenzyl substructure achieved a Ki of 1.70 nM at the human 5-HT2C receptor with 294-fold selectivity over 5-HT2A (EC50 = 500 nM) [2]. While this data comes from more complex molecules, it demonstrates the fragment's contribution to target binding.

Serotonin Transporter SERT Inhibition SSRI Development

Metabolic Stability: N-Methyl vs Primary Amine

N-Methyl substitution on benzylamine scaffolds is known to reduce susceptibility to CYP450-mediated N-dealkylation, a major metabolic soft spot for primary benzylamines [1]. The secondary N-methylamine in N-(5-Fluoro-2-methoxybenzyl)-N-methylamine presents a differentiated metabolic liability profile compared to the primary amine analog (5-fluoro-2-methoxybenzylamine, CAS 148870-38-6), for which rapid oxidative deamination by MAO enzymes is a documented clearance pathway . Structural studies on homologous benzylamine series demonstrate that N-methylation increases steric hindrance around the amine nitrogen, reducing metabolic turnover in human liver microsome assays [2].

Drug Metabolism N-Dealkylation CYP450 Stability

Fluorine Substituent Improves Synthetic Reactivity

The 5-fluoro substituent electronically deactivates the aromatic ring toward electrophilic substitution while simultaneously enhancing the leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions . This dual electronic effect, combined with the ortho-methoxy group's electron-donating resonance, positions this compound for regioselective derivatization that is distinct from non-fluorinated analogs such as 2-methoxy-N-methylbenzylamine (fluoro-absent analog). The fluorine atom also serves as a metabolic blocking group at the 5-position, preventing CYP450-mediated aromatic hydroxylation that would otherwise occur at this site in the unsubstituted ring [1].

Synthetic Chemistry Fluorination Effects Building Block Reactivity

Secondary Amine: Synthetic Utility vs Primary Amine

The secondary N-methylamine functionality provides a single reactive handle for further derivatization (e.g., amide bond formation, reductive amination with aldehydes, urea synthesis), without the chemoselectivity complications that arise from primary amines which can undergo bis-alkylation . In the context of library synthesis or parallel medicinal chemistry, N-(5-Fluoro-2-methoxybenzyl)-N-methylamine reacts cleanly with carboxylic acids in HATU/DIPEA-mediated couplings to yield tertiary amides, whereas its primary amine counterpart (5-fluoro-2-methoxybenzylamine) requires careful stoichiometric control to avoid over-acylation .

Reductive Amination Amide Coupling Parallel Synthesis

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine: Optimal Application Scenarios


Fragment-Based Discovery for Serotonin Receptors

The 5-fluoro-2-methoxybenzyl motif is a validated pharmacophore for 5-HT2C receptor engagement, as demonstrated by elaborated analogs achieving Ki = 1.70 nM binding affinity [1]. N-(5-Fluoro-2-methoxybenzyl)-N-methylamine serves as the minimal fragment for SAR expansion, where the secondary amine provides a direct vector for amide coupling or reductive amination to explore binding pocket complementarity [2]. Researchers can use this compound as the core anchor fragment and introduce diversity at the N-methyl group through parallel chemistry, bypassing the need for protecting group strategies required with primary amine fragments.

Synthesis of Fluorinated CNS-Penetrant Libraries

The fluorine atom at the 5-position not only serves as a metabolic soft-spot blocker but also contributes to improved CNS penetration by reducing pKa and enhancing lipophilicity relative to non-fluorinated analogs [1]. The Middleton et al. (2008) SAR study established that ortho-methoxy, halogen-substituted benzylamines represent a synthetically accessible template for rapid-onset SSRI candidates with favorable pharmacokinetic profiles [2]. This compound is positioned as a cost-effective entry point into that chemical space.

N-Methyl Amine for Automated Parallel Synthesis

In high-throughput chemistry workflows, the controlled reactivity of secondary amines is critical for achieving high-purity crude products with minimal side reactions [1]. N-(5-Fluoro-2-methoxybenzyl)-N-methylamine reacts in a predictable 1:1 stoichiometry with carboxylic acids and aldehydes, enabling reliable plate-based amide library production without requiring chromatography for most analogs [2]. This contrasts with primary amine building blocks that frequently generate bis-amide impurities exceeding 15% in automated workflows.

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